(S)-2-(Benzo[b]thiophen-3-ylamino)propanoic acid
Description
(S)-2-(Benzo[b]thiophen-3-ylamino)propanoic acid (CAS 72120-71-9) is a chiral amino acid derivative featuring a benzo[b]thiophene moiety linked to the α-carbon of propanoic acid via an amino group. Its molecular formula is C₁₁H₁₁NO₂S, with a molecular weight of 221.27 g/mol and a purity of ≥95% . The compound is also referred to as L-3-benzo[b]thienylalanine, highlighting its structural similarity to phenylalanine, where the benzyl group is replaced by a benzo[b]thiophene ring. This substitution confers unique electronic and steric properties, making it relevant in medicinal chemistry for designing enzyme inhibitors or receptor-targeting molecules .
Properties
IUPAC Name |
(2S)-2-(1-benzothiophen-3-ylamino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2S/c1-7(11(13)14)12-9-6-15-10-5-3-2-4-8(9)10/h2-7,12H,1H3,(H,13,14)/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPJJGMCMOHDOFZ-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC1=CSC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC1=CSC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-(Benzo[b]thiophen-3-ylamino)propanoic acid typically involves the following steps:
Benzothiophene Derivative Synthesis: The starting material, benzo[b]thiophene, is synthesized through electrophilic cyclization reactions.
Amination Reaction: The benzo[b]thiophene derivative undergoes an amination reaction to introduce the amino group at the 3-position.
Chiral Resolution: The resulting racemic mixture is resolved to obtain the (S)-enantiomer using chiral resolution techniques.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
(S)-2-(Benzo[b]thiophen-3-ylamino)propanoic acid: can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form the corresponding amine oxide.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and meta-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution Reactions: Nucleophiles such as alkyl halides and amines can be used in substitution reactions.
Major Products Formed:
Oxidation: Amine oxide derivatives.
Reduction: Reduced amine derivatives.
Substitution Reactions: Substituted benzothiophene derivatives.
Scientific Research Applications
(S)-2-(Benzo[b]thiophen-3-ylamino)propanoic acid: has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex benzothiophene derivatives.
Biology: The compound exhibits antimicrobial properties and has been tested against various microorganisms.
Medicine: It has potential therapeutic applications due to its biological activity, including anti-inflammatory and anticancer properties.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which (S)-2-(Benzo[b]thiophen-3-ylamino)propanoic acid exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on Aromatic Rings
Benzo[b]thiophene vs. Dibenzofuran Derivatives
- (S)-2-(Dibenzo[b,d]furan-2-yl)propanoic acid (Compound 43 in ): Replacing the NH group in the target compound with an oxygen atom yields this analog. For instance, dibenzofuran derivatives exhibit higher selectivity for COX-1 due to reduced steric bulk and enhanced hydrogen-bonding capacity .
- Impact of Heteroatoms : Sulfur in benzo[b]thiophene increases lipophilicity (logP ≈ 2.5) compared to oxygen in dibenzofuran (logP ≈ 1.8), influencing membrane permeability and metabolic stability .
Thiophene vs. Benzo[b]thiophene Derivatives
- (S)-2-Amino-3-(thiophen-3-yl)propanoic acid (CAS 3685-51-6, ): The absence of a fused benzene ring in thiophene reduces molecular weight (C₇H₉NO₂S, MW 171.22 g/mol) and lipophilicity (logP ≈ 1.2). This simpler structure may enhance solubility but diminish aromatic stacking interactions critical for target binding .
Functional Group Modifications
Amino vs. Hydroxyl Substituents
- (S)-Benzyl 3-(4-hydroxyphenyl)propanoic acid (): The hydroxyl group on the phenyl ring facilitates strong O–H⋯O hydrogen bonding, stabilizing crystal packing. In contrast, the amino group in the target compound enables N–H⋯S interactions, which may influence solubility and bioavailability .
Chlorophenyl and Alkylamino Modifications
- (S)-2-(4-Chlorophenyl)-3-(isopropylamino)propanoic acid hydrochloride (CAS 1449131-17-2, ): The chloro substituent enhances electronegativity, while the isopropylamino group introduces steric hindrance. These modifications increase molecular weight (278.17 g/mol) and may alter receptor affinity compared to the unsubstituted benzo[b]thiophene derivative .
Stereochemical Considerations
- Enantiomeric Pairs: highlights the impact of stereochemistry on biological activity. For example, (R)- and (S)-enantiomers of amino acids with hydroxyphenyl groups exhibit distinct binding modes due to spatial arrangement. The S-configuration in the target compound is critical for mimicking natural L-amino acids, ensuring compatibility with enzymatic active sites .
Data Table: Structural and Physicochemical Comparison
Biological Activity
(S)-2-(Benzo[b]thiophen-3-ylamino)propanoic acid, also known as (S)-2-amino-3-(benzo[b]thiophen-3-yl)propanoic acid, is an amino acid derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzo[b]thiophene moiety attached to a propanoic acid backbone. Its structural formula can be represented as follows:
This unique structure contributes to its interaction with various biological targets, particularly in neurological and antimicrobial contexts.
Research indicates that this compound may influence several biological pathways:
- Neurotransmitter Modulation : The compound has been studied for its interaction with the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor (AMPAR), which plays a crucial role in synaptic transmission and plasticity. It acts as a noncompetitive antagonist, affecting the desensitization rates of AMPARs without altering their deactivation rates .
- Antimicrobial Activity : Preliminary studies have shown that derivatives of benzo[b]thiophene exhibit antibacterial properties against Gram-positive and Gram-negative bacteria, with potential applications in treating infections caused by resistant strains .
In Vitro Studies
A series of in vitro experiments have demonstrated the biological activity of this compound:
- AMPAR Inhibition : In HEK293 cells, the compound was found to significantly inhibit AMPAR activity, with detailed assessments revealing a noncompetitive inhibition mechanism. The desensitization values before treatment were recorded at approximately 2.6 ms for GluA1 receptors, indicating substantial modulation upon exposure to the compound .
- Antimicrobial Potency : A study assessing various derivatives indicated that compounds related to benzo[b]thiophene showed minimum inhibitory concentration (MIC) values ranging from 0.0048 mg/mL to 0.039 mg/mL against bacterial strains such as E. coli and Bacillus mycoides. .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Neurological Applications : Research focusing on AMPAR antagonists suggests that this compound could be beneficial in conditions characterized by excessive glutamate signaling, such as epilepsy or neurodegenerative diseases .
- Infection Control : In studies examining the efficacy of various benzo[b]thiophene derivatives against pathogenic bacteria, it was noted that modifications to the structure could enhance antimicrobial activity, suggesting avenues for developing new antibiotics based on this scaffold .
Data Summary
The following table summarizes key findings regarding the biological activity of this compound:
Q & A
Q. What synthetic routes are recommended for the preparation of (S)-2-(Benzo[b]thiophen-3-ylamino)propanoic acid?
The synthesis typically involves the following steps:
- Benzo[b]thiophene Core Formation : Cyclization reactions using thiophenol and precursor molecules (e.g., α,β-unsaturated ketones) under acidic or catalytic conditions .
- Chiral Induction : Stereochemical control is achieved via asymmetric synthesis or chiral resolution techniques (e.g., enzymatic resolution, chiral auxiliary incorporation). For the S-enantiomer, L-amino acid templates or enantioselective catalysts (e.g., Rhodium-BINAP complexes) may optimize enantiomeric excess .
- Amino Acid Coupling : The propanoic acid side chain is introduced via amidation or alkylation reactions, followed by Boc-deprotection under acidic conditions (e.g., TFA) to yield the free amino group .
Q. How is the stereochemical purity of this compound confirmed?
- Chiral HPLC : Separation using chiral stationary phases (e.g., amylose- or cellulose-based columns) to distinguish enantiomers .
- Optical Rotation : Measurement of specific rotation ([α]D) and comparison with literature values for the S-enantiomer (e.g., [α]D = +X° in a specified solvent) .
- NMR Spectroscopy : Analysis of diastereotopic proton splitting patterns in chiral derivatizing agents (e.g., Mosher’s esters) .
Q. What spectroscopic methods are used to characterize this compound?
- 1H/13C NMR : Confirms the presence of the benzo[b]thiophene aromatic protons (δ 7.2–7.8 ppm) and propanoic acid backbone (δ 3.1–4.0 ppm for CH2/CH groups) .
- IR Spectroscopy : Identifies carboxylic acid O–H stretches (~2500–3300 cm⁻¹) and C=O bonds (~1700 cm⁻¹) .
- Mass Spectrometry (MS) : Molecular ion peak at m/z 221.27 (C11H11NO2S) confirms the molecular weight .
Q. What are the solubility and stability properties of this compound under physiological conditions?
- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but limited in aqueous buffers at neutral pH. Adjusting pH to alkaline conditions (e.g., NaOH) improves solubility via carboxylate ion formation .
- Stability : Degrades under prolonged UV exposure due to the benzo[b]thiophene moiety. Store at –20°C in inert atmospheres to prevent oxidation .
Advanced Research Questions
Q. How does the biological activity of the S-enantiomer compare to its R-counterpart or structural analogs?
- Enantiomer-Specific Effects : The S-enantiomer may exhibit higher affinity for specific enzymes (e.g., carboxypeptidases) due to spatial compatibility with chiral active sites, whereas the R-form could show reduced or antagonistic activity .
- Structural Analogs : Replacement of the benzo[b]thiophene with dibenzofuran (as in (S)-2-(dibenzo[b,d]furan-3-yl)propanoic acid derivatives) alters COX-1/COX-2 selectivity, suggesting the thiophene moiety is critical for target engagement .
Q. What in vitro or in vivo models are suitable for evaluating its mechanism of action?
- Enzyme Inhibition Assays : Measure IC50 values against carboxypeptidase B or amino acid decarboxylases using fluorogenic substrates .
- Cell-Based Models : Test cytotoxicity and metabolic effects in cancer cell lines (e.g., HepG2) or neuronal cultures to assess neurotransmitter modulation .
- In Vivo Pharmacokinetics : Administer in rodent models to study bioavailability, brain penetration (via BBB permeability assays), and metabolite profiling (LC-MS/MS) .
Q. How can synthetic routes be optimized for high-yield, scalable production?
- Continuous Flow Reactors : Enhance reaction efficiency for steps requiring precise temperature control (e.g., cyclization) .
- Catalytic Asymmetric Synthesis : Use chiral ligands (e.g., Josiphos) to improve enantioselectivity (>95% ee) and reduce purification steps .
- Green Chemistry Approaches : Replace toxic solvents (e.g., DCM) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
Q. What computational methods predict its interaction with biological targets?
- Molecular Docking : Simulate binding to enzyme active sites (e.g., COX-1) using software like AutoDock Vina, focusing on hydrogen bonding with the carboxylate group and π-π stacking with the benzo[b]thiophene .
- QSAR Modeling : Correlate structural features (e.g., logP, polar surface area) with activity data to design derivatives with improved potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
